Cas no 1824252-12-1 (4-Ethoxy-2-methylpentanoic acid)

4-Ethoxy-2-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- SCHEMBL6384794
- 1824252-12-1
- EN300-1846781
- 4-ethoxy-2-methylpentanoic acid
- 4-Ethoxy-2-methylpentanoic acid
-
- インチ: 1S/C8H16O3/c1-4-11-7(3)5-6(2)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)
- InChIKey: CIURJGZEYCTOCY-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)CC(C(=O)O)C
計算された属性
- せいみつぶんしりょう: 160.109944368g/mol
- どういたいしつりょう: 160.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 46.5Ų
4-Ethoxy-2-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1846781-1.0g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1846781-0.05g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 0.05g |
$900.0 | 2023-06-03 | ||
Enamine | EN300-1846781-0.25g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 0.25g |
$985.0 | 2023-06-03 | ||
Enamine | EN300-1846781-10.0g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1846781-2.5g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 2.5g |
$2100.0 | 2023-06-03 | ||
Enamine | EN300-1846781-0.5g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 0.5g |
$1027.0 | 2023-06-03 | ||
Enamine | EN300-1846781-0.1g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 0.1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1846781-5.0g |
4-ethoxy-2-methylpentanoic acid |
1824252-12-1 | 5g |
$3105.0 | 2023-06-03 |
4-Ethoxy-2-methylpentanoic acid 関連文献
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
4-Ethoxy-2-methylpentanoic acidに関する追加情報
Chemical Profile of 4-Ethoxy-2-methylpentanoic Acid (CAS No. 1824252-12-1)
4-Ethoxy-2-methylpentanoic acid, identified by its Chemical Abstracts Service (CAS) number 1824252-12-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its ethoxy and methyl substituents on a pentanoic acid backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of these functional groups imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug discovery.
The structural framework of 4-Ethoxy-2-methylpentanoic acid consists of a five-carbon chain with an acetic acid group at one end and ethoxy and methyl groups attached to the second and fourth carbons, respectively. This specific arrangement contributes to its reactivity and interaction with biological targets. The ethoxy group (-OCH₂CH₃) introduces polarity and hydrogen bonding capabilities, while the methyl group (-CH₃) influences the overall shape and electronic distribution of the molecule. Such features are often exploited in medicinal chemistry to modulate binding affinity and selectivity.
In recent years, there has been growing interest in using structurally diverse carboxylic acids as scaffolds for developing novel therapeutic agents. 4-Ethoxy-2-methylpentanoic acid represents an interesting case due to its ability to serve as a precursor for more complex molecules. Researchers have been exploring its utility in synthesizing derivatives with enhanced pharmacological properties. For instance, modifications at the carboxyl terminus can yield amides or esters, which are common pharmacophores in drug molecules.
One of the most compelling aspects of 4-Ethoxy-2-methylpentanoic acid is its potential application in the synthesis of bioactive compounds. Studies have demonstrated its role as an intermediate in creating molecules with anti-inflammatory, antimicrobial, and even anticancer effects. The ethoxy group, in particular, has been shown to enhance solubility and metabolic stability, critical factors for drug candidates. Furthermore, the methyl substituent can influence stereochemistry, which is crucial for achieving optimal biological activity.
The pharmaceutical industry has been particularly keen on exploring novel building blocks like 4-Ethoxy-2-methylpentanoic acid due to the increasing demand for personalized medicine and targeted therapies. By leveraging its structural features, chemists can design molecules that interact specifically with disease-causing pathways. For example, derivatives of this compound have been investigated for their potential to inhibit certain enzymes involved in metabolic disorders or signal transduction cascades.
From a synthetic chemistry perspective, 4-Ethoxy-2-methylpentanoic acid offers a versatile platform for exploring different reaction pathways. Its carboxylic acid functionality allows for esterification, amidation, or coupling with other molecules via peptide bonds. Additionally, the presence of the ethoxy group provides opportunities for further functionalization through nucleophilic substitution or oxidation reactions. These attributes make it an attractive choice for both academic researchers and industrial chemists working on complex synthetic challenges.
Recent advancements in computational chemistry have also enhanced the utility of 4-Ethoxy-2-methylpentanoic acid as a starting material. Molecular modeling techniques enable researchers to predict how modifications to this molecule might affect its biological activity. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly. This synergy between experimental synthesis and computational analysis is particularly powerful when dealing with complex organic molecules like 4-Ethoxy-2-methylpentanoic acid.
The environmental impact of synthesizing such compounds is another area where 4-Ethoxy-2-methylpentanoic acid stands out. Modern green chemistry principles emphasize the development of sustainable synthetic routes that minimize waste and hazardous byproducts. Researchers have been exploring biocatalytic methods and solvent-free reactions to produce this compound more efficiently. These approaches not only reduce environmental burdens but also improve cost-effectiveness, making them appealing for large-scale production.
In conclusion,4-Ethoxy-2-methylpentanoic acid (CAS No. 1824252-12-1) is a multifaceted compound with significant potential in pharmaceutical research and organic synthesis. Its unique structural features make it a valuable building block for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in advancing both academic science and industrial innovation.
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